Cloxacillin penicilloic acid
CAS No.: 1642629-96-6
Cat. No.: VC17128366
Molecular Formula: C19H20ClN3O6S
Molecular Weight: 453.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1642629-96-6 |
---|---|
Molecular Formula | C19H20ClN3O6S |
Molecular Weight | 453.9 g/mol |
IUPAC Name | (4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1 |
Standard InChI Key | DULNZIMTIHIZEK-BBBYJDLNSA-N |
Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Formation Pathways
Structural Characteristics
Cloxacillin penicilloic acid is derived from cloxacillin (C₁₉H₁₈ClN₃O₅S) through hydrolysis, which cleaves the beta-lactam ring. This reaction introduces a hydroxyl group and a carboxylic acid moiety, resulting in the molecular formula C₁₉H₂₀ClN₃O₆S (molecular weight: 453.88 g/mol) . The compound’s structure includes a thiazolidine ring fused to a beta-lactam ring in its parent form, but hydrolysis opens the beta-lactam ring, producing a penicilloate core .
Table 1: Structural Comparison of Cloxacillin and Cloxacillin Penicilloic Acid
Synthesis and Hydrolysis Mechanisms
The formation of cloxacillin penicilloic acid occurs via two primary pathways:
-
Enzymatic Hydrolysis: Beta-lactamases, enzymes produced by resistant bacteria, catalyze the cleavage of the beta-lactam ring. This mechanism is a key resistance strategy in pathogens like Staphylococcus aureus .
-
Chemical Degradation: Spontaneous hydrolysis occurs in aqueous environments, particularly at elevated temperatures or extreme pH levels. For example, heating cloxacillin in water-ethanol mixtures accelerates hydrolysis .
Pharmacological and Metabolic Profile
Metabolic Fate
Cloxacillin is metabolized primarily in the liver, where hydrolysis yields penicilloic acid. This metabolite is excreted renally, accounting for approximately 60–70% of the administered dose . The reaction follows first-order kinetics, with the half-life of cloxacillin in plasma being ~0.5–1 hour, though this varies with renal function .
Loss of Antibacterial Activity
The antibacterial efficacy of cloxacillin depends on an intact beta-lactam ring, which inhibits penicillin-binding proteins (PBPs) in bacterial cell walls. Hydrolysis to penicilloic acid abolishes this activity, as the open-ring structure cannot acylate PBPs . Consequently, beta-lactamase-producing bacteria rapidly inactivate cloxacillin, underscoring the clinical relevance of resistance mechanisms .
Role in Bacterial Resistance
Beta-Lactamase-Mediated Inactivation
Beta-lactamases hydrolyze cloxacillin at the beta-lactam ring’s carbonyl group, generating penicilloic acid. This enzymatic process is a hallmark of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The blaZ gene, encoding staphylococcal beta-lactamase, is often plasmid-borne, facilitating horizontal gene transfer among bacteria .
Table 2: Enzymes Involved in Cloxacillin Penicilloic Acid Formation
Enzyme | Source | Substrate Specificity |
---|---|---|
TEM-1 Beta-Lactamase | Escherichia coli | Penicillins, early cephalosporins |
SHV-1 Beta-Lactamase | Klebsiella pneumoniae | Broad-spectrum penicillins |
PC1 Beta-Lactamase | Staphylococcus aureus | Penicillinase-resistant penicillins |
Clinical Implications
Immunological and Toxicological Considerations
Allergic Sensitization
Penicilloic acid acts as a hapten, binding covalently to serum proteins (e.g., albumin) to form immunogenic complexes. These complexes can trigger IgE-mediated hypersensitivity reactions, ranging from mild rashes to anaphylaxis . Cross-reactivity with other penicillin derivatives is common due to shared epitopes in the penicilloate structure .
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 220 nm) is widely used to quantify cloxacillin and penicilloic acid in biological matrices. A typical method employs a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 5.0) .
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity for detecting trace metabolites. Penicilloic acid’s molecular ion ([M+H]⁺ = 454.3 m/z) fragments to characteristic product ions (e.g., 160.1 m/z for the chlorophenyl group) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume